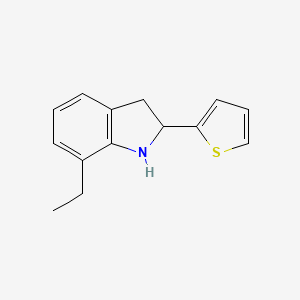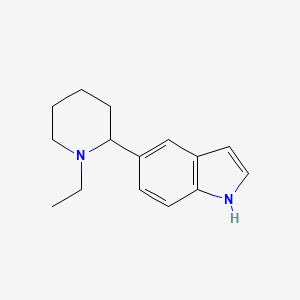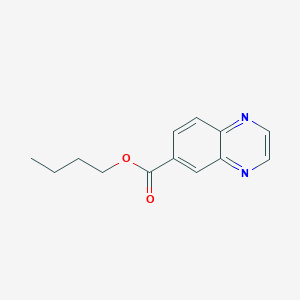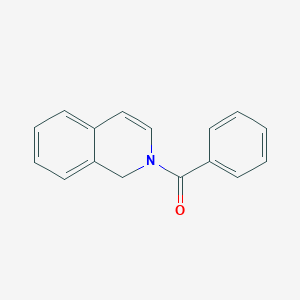
2-(4-Chlorophenyl)-6-ethoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-6-ethoxypyrazine is a heterocyclic aromatic compound characterized by the presence of a pyrazine ring substituted with a 4-chlorophenyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-ethoxypyrazine typically involves the reaction of 4-chloroaniline with ethyl 2-chloroacetate under basic conditions to form an intermediate, which is then cyclized to yield the desired pyrazine derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chlorophenyl)-6-ethoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the chlorophenyl group, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-6-ethoxypyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-6-ethoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-pyrazine: Lacks the ethoxy group, which may affect its reactivity and biological activity.
6-Ethoxy-2-phenylpyrazine: Similar structure but with a phenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
Uniqueness: 2-(4-Chlorophenyl)-6-ethoxypyrazine is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which confer specific chemical reactivity and potential biological activities not observed in its analogs .
Propiedades
Número CAS |
1333222-39-1 |
|---|---|
Fórmula molecular |
C12H11ClN2O |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-6-ethoxypyrazine |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-12-8-14-7-11(15-12)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |
Clave InChI |
KCBTYJZHQLTBSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=CN=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)




![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)

